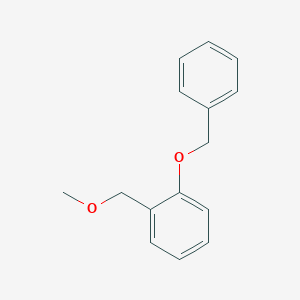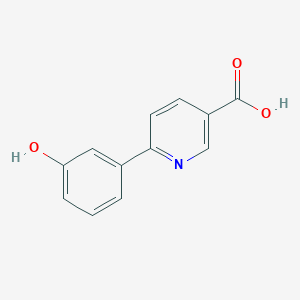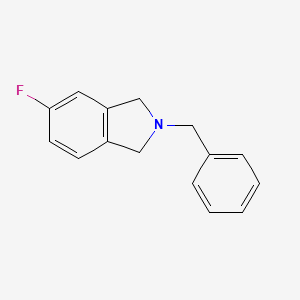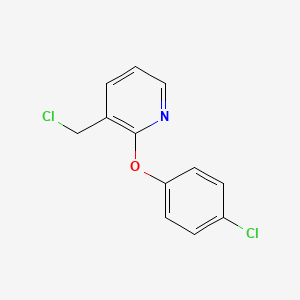
1-(Benzyloxy)-2-(methoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-2-(methoxymethyl)benzene, also known as 1-benzyl-2-methoxy-methylbenzene, is an aromatic organic compound commonly used as an intermediate in organic synthesis. It is a colorless liquid with a sweet odor and is soluble in most organic solvents. It is used in a variety of applications, including the manufacture of pharmaceuticals, fragrances, and dyes. The compound is also used in the synthesis of many other organic compounds.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-2-(methoxymethyl)benzene is not fully understood. However, it is believed to be involved in the formation of new covalent bonds between molecules, which can lead to the formation of new organic compounds. Additionally, the compound is believed to be involved in the formation of new molecular structures, which can lead to the synthesis of new organic compounds.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it is believed to be involved in the formation of new covalent bonds between molecules, which can lead to the formation of new organic compounds. Additionally, the compound is believed to be involved in the formation of new molecular structures, which can lead to the synthesis of new organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Benzyloxy)-2-(methoxymethyl)benzene has several advantages and limitations for use in laboratory experiments. The compound is relatively stable, making it suitable for use in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, the compound is not very soluble in water, making it difficult to use in aqueous reactions. Additionally, the compound is flammable, making it a potential safety hazard in the laboratory.
Orientations Futures
1-(Benzyloxy)-2-(methoxymethyl)benzene has many potential future applications in the fields of organic synthesis, pharmaceuticals, and materials science. The compound could be used in the synthesis of new organic compounds, such as pharmaceuticals, fragrances, and dyes. Additionally, the compound could be used in the synthesis of new materials, such as catalysts and polymers. Finally, the compound could be used in the development of new technologies, such as sensors and biosensors.
Méthodes De Synthèse
1-(Benzyloxy)-2-(methoxymethyl)benzene can be synthesized using a variety of methods, including the Grignard reaction, Friedel-Crafts acylation, and the Williamson ether synthesis. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal to form an organomagnesium compound, which is then reacted with an aldehyde or ketone to form the desired product. The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride to form an acylated aromatic compound. The Williamson ether synthesis involves the reaction of an alcohol and an alkyl halide to form an ether.
Applications De Recherche Scientifique
1-(Benzyloxy)-2-(methoxymethyl)benzene is widely used in scientific research as a precursor for the synthesis of other organic compounds. It is commonly used in the synthesis of pharmaceuticals, fragrances, and dyes. It is also used in the synthesis of other organic compounds such as polymers, surfactants, and catalysts. Additionally, the compound is used in the synthesis of polymers, surfactants, and catalysts for use in the development of new materials and technologies.
Propriétés
IUPAC Name |
1-(methoxymethyl)-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-16-12-14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYFAEBCFDPDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6320054.png)
![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6320071.png)

